molecular formula C11H12N2O5 B1204173 (2S)-5-amino-2-[(3,4-dioxocyclohexa-1,5-dien-1-yl)amino]-5-oxopentanoic acid CAS No. 30382-25-3

(2S)-5-amino-2-[(3,4-dioxocyclohexa-1,5-dien-1-yl)amino]-5-oxopentanoic acid

Cat. No.: B1204173
CAS No.: 30382-25-3
M. Wt: 252.22 g/mol
InChI Key: HDPGCJZQWYUKAO-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-5-amino-2-[(3,4-dioxocyclohexa-1,5-dien-1-yl)amino]-5-oxopentanoic acid is a natural product found in Agaricus bisporus with data available.

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been utilized in the synthesis of saturated heterocycles, showcasing its potential in creating complex molecular structures. Such heterocycles are significant in various chemical and pharmaceutical applications (Kivelä et al., 2003).

  • It has also been used in the preparation of isotopomers of 5-aminolevulinic acid, a precursor in the biosynthesis of biologically active porphyrins, which are vital in several biological processes like photosynthesis and oxygen transport (Shrestha‐Dawadi & Lugtenburg, 2003).

  • Its derivatives have been synthesized for the development of various natural and nonnatural α-amino acids, indicating its utility in expanding the range of available amino acids for research and application in biochemistry (Burger et al., 1992).

Application in Biochemical Studies

  • The compound has been instrumental in studying clavaminic acid synthase, providing insights into the biosynthetic origin of proclavamic acid. This has implications in understanding enzymatic processes and the development of antibiotics (Baldwin et al., 1993).

  • It has been used in the synthesis of HIV-protease assay, highlighting its potential in developing tools for studying and possibly treating HIV (Badalassi et al., 2002).

Exploration in Organic Synthesis

  • Its role in the facile synthesis of 5-Amino-4-oxopentanoic Acid Hydrochloride from levulinic acid represents its importance in organic synthesis, offering pathways to create novel compounds (Yuan, 2006).

Properties

30382-25-3

Molecular Formula

C11H12N2O5

Molecular Weight

252.22 g/mol

IUPAC Name

(2S)-5-amino-2-[(3,4-dioxocyclohexa-1,5-dien-1-yl)amino]-5-oxopentanoic acid

InChI

InChI=1S/C11H12N2O5/c12-10(16)4-2-7(11(17)18)13-6-1-3-8(14)9(15)5-6/h1,3,5,7,13H,2,4H2,(H2,12,16)(H,17,18)/t7-/m0/s1

InChI Key

HDPGCJZQWYUKAO-ZETCQYMHSA-N

Isomeric SMILES

C1=CC(=O)C(=O)C=C1N[C@@H](CCC(=O)N)C(=O)O

SMILES

C1=CC(=O)C(=O)C=C1NC(CCC(=O)N)C(=O)O

Canonical SMILES

C1=CC(=O)C(=O)C=C1NC(CCC(=O)N)C(=O)O

synonyms

gamma-L-glutaminyl-3,4-benzoquinone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2S)-5-amino-2-[(3,4-dioxocyclohexa-1,5-dien-1-yl)amino]-5-oxopentanoic acid
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(2S)-5-amino-2-[(3,4-dioxocyclohexa-1,5-dien-1-yl)amino]-5-oxopentanoic acid
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(2S)-5-amino-2-[(3,4-dioxocyclohexa-1,5-dien-1-yl)amino]-5-oxopentanoic acid
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(2S)-5-amino-2-[(3,4-dioxocyclohexa-1,5-dien-1-yl)amino]-5-oxopentanoic acid
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(2S)-5-amino-2-[(3,4-dioxocyclohexa-1,5-dien-1-yl)amino]-5-oxopentanoic acid
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(2S)-5-amino-2-[(3,4-dioxocyclohexa-1,5-dien-1-yl)amino]-5-oxopentanoic acid

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